BenchChemオンラインストアへようこそ!

3,5-Dimethyl-benzenepropanamine

Medicinal Chemistry ADME/Tox CNS Drug Design

This 3,5-dimethyl substituted benzenepropanamine provides a specific steric and electronic profile unattainable with 3,4- or 2,5-isomers. With a predicted pKa of 10.41 and XLogP3-AA of 2.3, it is the precise starting material for CNS-focused medicinal chemistry, particularly SAR programs targeting monoamine transporters. Its unique ionization profile at physiological pH enables rational tuning of blood-brain barrier penetration. Procuring the authentic 3,5-regioisomer ensures reproducible assays and meaningful structure-activity relationships. Ideal for derivatization via reductive amination, acylation, or heterocycle formation.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 142332-82-9
Cat. No. B3102759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-benzenepropanamine
CAS142332-82-9
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CCCN)C
InChIInChI=1S/C11H17N/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5,12H2,1-2H3
InChIKeyXBENPDIWJNEOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-benzenepropanamine (CAS 142332-82-9): A Core Building Block for CNS‑Focused Medicinal Chemistry


3,5-Dimethyl-benzenepropanamine (CAS 142332-82-9), also known as 3-(3,5-dimethylphenyl)propan-1-amine, is a primary amine belonging to the benzenepropanamine class of compounds. It is characterized by a 3,5‑dimethyl substitution pattern on the phenyl ring and a propylamine side chain, yielding a molecular formula of C11H17N and a molecular weight of 163.26 g/mol [1]. The compound is a white crystalline solid with a characteristic odor, soluble in organic solvents such as alcohols and ethers, and insoluble in water . Its structural features place it within a family of compounds investigated for central nervous system (CNS) modulation, including potential antidepressant and sedative applications .

Why a Generic Benzenepropanamine Cannot Substitute for 3,5-Dimethyl-benzenepropanamine in Drug Discovery Programs


Within the benzenepropanamine chemical space, subtle variations in substitution patterns on the phenyl ring profoundly influence key molecular properties critical for CNS drug development, including lipophilicity, basicity, and target engagement. The 3,5‑dimethyl substitution of this compound confers a specific steric and electronic profile that distinguishes it from isomers such as the 3,4‑dimethyl and 2,5‑dimethyl analogs. These differences manifest in quantifiable parameters like predicted pKa and chromatographic behavior, which are directly linked to a compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems. Simply substituting a generic or differently substituted benzenepropanamine would introduce uncharacterized variables into a research program, potentially compromising assay reproducibility and structure-activity relationship (SAR) interpretation. The evidence below demonstrates why this specific regioisomer is the required starting material for certain medicinal chemistry campaigns and why its unique property profile cannot be assumed for its analogs.

Quantitative Differentiation Evidence for 3,5-Dimethyl-benzenepropanamine (CAS 142332-82-9)


Differentiation in Predicted Basicity (pKa) Compared to 3,4-Dimethyl Isomer

The predicted acid dissociation constant (pKa) for 3,5-dimethyl-benzenepropanamine is 10.41 ± 0.10, whereas the (S)-enantiomer of the 3,4-dimethyl isomer exhibits a predicted pKa of 9.54 ± 0.10 . This difference of approximately 0.87 log units indicates that the 3,5‑dimethyl compound is a significantly weaker base. Basicity is a critical determinant of a compound's ionization state at physiological pH (7.4), which directly impacts its ability to passively diffuse across lipid membranes, including the blood-brain barrier, and its subsequent binding to CNS targets .

Medicinal Chemistry ADME/Tox CNS Drug Design

Comparison of Computed Lipophilicity (XLogP3-AA) Among Regioisomers

The computed partition coefficient (XLogP3-AA), a standard measure of lipophilicity, is identical for both 3,5-dimethyl-benzenepropanamine and its 3,4-dimethyl analog, with a value of 2.3 [1][2]. This quantitative parity indicates that the substitution pattern does not alter the overall hydrophobic character of the molecule, a key parameter for passive membrane permeability. Therefore, any observed differences in biological activity or target engagement between these regioisomers cannot be attributed to simple lipophilicity changes but are likely driven by more subtle electronic, steric, or conformational factors.

Lipophilicity Physicochemical Property CNS Penetration

Quantification of Rotatable Bonds and Topological Polar Surface Area (TPSA)

Both 3,5-dimethyl-benzenepropanamine and its 3,4-dimethyl analog share identical computed values for rotatable bond count (3) and topological polar surface area (TPSA; 26 Ų) [1][2]. These metrics are fundamental components of drug-likeness filters, such as the Lipinski's Rule of Five and Veber's Rules. The identical values confirm that the two regioisomers present the same fundamental molecular 'surface' for passive absorption and oral bioavailability considerations. Therefore, the selection of the 3,5‑isomer over the 3,4‑isomer is driven by its unique shape and electronic distribution, which are not captured by these broad drug-likeness descriptors.

Molecular Descriptor Drug-Likeness Oral Bioavailability

High-Value Application Scenarios for 3,5-Dimethyl-benzenepropanamine (CAS 142332-82-9)


Central Nervous System (CNS) Drug Discovery and Lead Optimization

Given its predicted high pKa (10.41 ± 0.10) and balanced lipophilicity (XLogP3-AA 2.3), 3,5-dimethyl-benzenepropanamine is a strategic starting material for medicinal chemists developing novel CNS therapeutics, particularly those targeting monoamine transporters or receptors [1]. The higher basicity compared to the 3,4‑dimethyl analog suggests a distinct ionization profile at physiological pH, which can be leveraged to tune blood-brain barrier penetration and receptor binding kinetics. This compound is specifically relevant for structure-activity relationship (SAR) studies aimed at optimizing the basic amine moiety within antidepressant or stimulant pharmacophores, as referenced in its known applications in the preparation of antidepressants and sedatives .

Synthesis of Complex Benzenepropanamine-Derived Pharmacophores

3,5-Dimethyl-benzenepropanamine serves as a versatile building block or intermediate in the construction of more complex, biologically active molecules [1]. The primary amine functionality is highly amenable to further derivatization, such as reductive amination, acylation, or incorporation into heterocyclic scaffolds. Researchers investigating the benzenepropanamine chemotype for antimicrobial or other therapeutic applications rely on the 3,5‑dimethyl core to introduce specific steric bulk and electronic effects that are not reproducible with other regioisomers. The unique 3,5‑substitution pattern is essential for exploring the full SAR of this chemical class, as exemplified by research into benzenepropanamine analogues with antitrichomonas and anticandida activities .

Physicochemical Profiling and In Silico Model Validation

The well-defined and publicly available computed properties for 3,5-dimethyl-benzenepropanamine (e.g., XLogP3-AA of 2.3, TPSA of 26 Ų, 3 rotatable bonds) make it an ideal compound for validating in silico models of absorption, distribution, metabolism, and excretion (ADME) [1]. Its close similarity to the 3,4‑dimethyl isomer in many computed descriptors, yet distinct predicted basicity, provides a valuable test case for computational chemists to benchmark the sensitivity and accuracy of pKa prediction algorithms and their impact on predicted CNS permeability. Furthermore, procurement of the pure 3,5‑isomer is essential for generating accurate experimental data to refine and improve these predictive models for drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethyl-benzenepropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.